molecular formula C28H28N2O3 B2605910 [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone CAS No. 956263-80-2

[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone

Cat. No. B2605910
CAS RN: 956263-80-2
M. Wt: 440.543
InChI Key: UYENCSLHXXLJNU-UHFFFAOYSA-N
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Description

“[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The compound has been synthesized in high to excellent yield, and pure products were isolated by simple filtration . The yield was reported to be 95% . The synthesis involved a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .


Molecular Structure Analysis

The structure of the product was characterized with 1H NMR, 13C NMR, and HRMS . The molecular formula is C24H19FN2O3 . The molecular weight is 402.42 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives .


Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 563.3±60.0 °C . The predicted density is 1.21±0.1 g/cm3 . The predicted pKa is -1.91±0.12 .

Scientific Research Applications

Green Synthesis and Antimicrobial Applications

One notable application area is the green synthesis of pyrazole derivatives. For example, the synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone demonstrates a clean, green approach to creating acyl pyrazole derivatives through an oxidative functionalization reaction of an aldehyde with pyrazole, highlighting the potential for environmentally friendly synthetic routes in chemical research (Doherty et al., 2022).

Antifungal and Antimicrobial Activity

Pyrazole derivatives, such as novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone compounds, have been synthesized and shown to possess promising antifungal activity. This suggests potential applications in developing new antimicrobial agents (Lv et al., 2013). Additionally, the synthesis and evaluation of some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones have shown good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Chemical Synthesis and Catalysis

The chemical synthesis of pyrazole derivatives is a significant area of research. The facile and convenient synthesis of new thieno[2,3-b]-thiophene derivatives, incorporating a pyrazole moiety, demonstrates the versatility of pyrazole derivatives in organic synthesis, potentially applicable in various chemical industries (Mabkhot et al., 2010).

Novel Chemotherapeutic Tools

Research on novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands targeting TrxR has unveiled promising chemotherapeutic tools, particularly effective against aggressive cancer cell lines. This highlights the potential of pyrazole derivatives in medicinal chemistry and cancer therapy (Pellei et al., 2023).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . Several drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .

Future Directions

The compound and its derivatives could potentially be explored further for their cytotoxic properties against various human cell lines . This could lead to the development of new therapeutic agents for the treatment of cancer .

properties

IUPAC Name

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-28(2,3)22-12-6-21(7-13-22)27(31)30-18-25(19-8-14-23(32-4)15-9-19)26(29-30)20-10-16-24(33-5)17-11-20/h6-18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYENCSLHXXLJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone

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